3-[(Methylsulfonyl)thio]propanoic acid
Description
Significance of Propanoic Acid Scaffolds in Organic and Medicinal Chemistry Research
The propanoic acid scaffold, a simple three-carbon carboxylic acid, is a fundamental building block in the design and synthesis of a vast array of organic molecules. Its presence is notable in numerous compounds explored for their therapeutic potential. In medicinal chemistry, propanoic acid derivatives are recognized as promising pharmacophores due to their favorable chemical properties and synthetic versatility. researchgate.net This scaffold allows for the incorporation of various functional groups, which can impart unique biological and chemical characteristics to the parent molecule. nih.gov
Researchers have successfully developed novel propanoic acid derivatives as promising candidates for both anticancer and antimicrobial agents. researchgate.netresearchgate.net The modification of the propanoic acid backbone can significantly influence a compound's interaction with biological targets, such as enzymes or receptors. nih.govnih.gov For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that substitutions on this scaffold can lead to compounds with significant anticancer and antioxidant properties. researchgate.net This adaptability makes the propanoic acid framework a privileged structure in the development of new therapeutic agents.
The Role of Sulfonyl and Thioether Functionalities in Chemical and Biological Systems
Sulfur-containing functional groups play a critical role in both chemistry and biology. The sulfonyl (R-SO₂-R') and thioether (R-S-R') functionalities, both present in the broader class of compounds related to 3-[(Methylsulfonyl)thio]propanoic acid, contribute distinct properties.
The sulfonyl group is a key component in a variety of chemical structures. Sulfonyl-containing compounds, such as sulfonyl chlorides, are readily available and serve as important electrophilic reagents in chemical transformations. mdpi.com In the context of chemical biology, sulfur electrophiles like sulfonyl fluorides and sulfonyl-triazoles have been widely applied for protein bioconjugation, enabling researchers to probe ligand sites and discover new avenues for drug development. nih.gov The reactivity at the SO₂ center can be tuned, making it a versatile tool for creating chemical probes with specific bioactivity. nih.gov
Research Landscape of this compound and Related Sulfonylthiopropanoic Acid Analogs
Direct and extensive research specifically on this compound is limited in publicly available scientific literature. However, its core structure belongs to the thiosulfonate class of compounds (R-SO₂-S-R'), a family of organosulfur molecules that has garnered significant research interest for its diverse biological activities. researchgate.netwikipedia.org The study of thiosulfonates provides a valuable context for understanding the potential properties and research avenues for this compound.
Thiosulfonates are recognized as synthetic analogs of natural organosulfur compounds found in plants like garlic and onion. nih.govbiointerfaceresearch.com They are often more stable than their natural counterparts and exhibit a wide spectrum of biological actions. researchgate.net The primary mechanism of their bioactivity is often attributed to their chemical reaction with thiol groups (-SH) in enzymes and proteins, which can disrupt essential metabolic processes in target organisms. researchgate.netmdpi.com
Research into thiosulfonate analogs has revealed a range of promising biological activities, as detailed in the table below.
| Compound Class / Example | Biological Activity Investigated | Research Findings |
| Cyclic Thiosulfonates | Anticancer | Act as disulfide-bond disrupting agents, inducing apoptosis in certain breast cancer cells by inhibiting protein disulfide isomerase (PDI) family members. nih.govnih.gov |
| S-alkyl Thiosulfonates | Antibacterial | Exhibit strong bioactivity against various bacteria, including vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA/VRSA). mdpi.com |
| Alkyl Thiosulfonates | Antioxidant | Show radical-trapping activity in vitro and can positively affect the antioxidant status in in vivo models. biointerfaceresearch.com |
| Various Thiosulfonates | Antiviral, Antifungal | Certain compounds have demonstrated antiviral (e.g., against influenza) and antifungal (e.g., against Candida utilis) properties. researchgate.netresearchgate.netresearchgate.net |
The synthesis of thiosulfonates is an active area of research, with various methods developed to construct the characteristic S-S(O)₂ bond. researchgate.net These synthetic strategies allow chemists to create a diverse library of thiosulfonate compounds for biological screening. The propanoic acid moiety in this compound adds a hydrophilic carboxylic acid group, which could modulate the compound's solubility and pharmacokinetic properties compared to simpler alkyl or aryl thiosulfonates. This combination of a known biologically active pharmacophore (thiosulfonate) and a modulating group (propanoic acid) makes this compound and its analogs intriguing, albeit under-explored, targets for future research in medicinal and biological chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVHIQLDQIQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281872 | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-12-3 | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylsulfonyl Thio Propanoic Acid and Its Structural Analogs
Strategies for Carbon-Sulfur Bond Formation in Thiopropanoic Acid Derivatives
The construction of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of thiopropanoic acid derivatives. These bonds can be formed through various mechanisms, including nucleophilic substitution, conjugate addition, and radical reactions. The specific strategy employed often depends on the desired substitution pattern and the nature of the available starting materials. The versatility of sulfur chemistry allows for the introduction of thioether, disulfide, and thiosulfonate functionalities onto the three-carbon propanoic acid backbone.
3-Mercaptopropanoic acid (3-MPA) is a bifunctional molecule featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, making it an exceptionally valuable and versatile precursor in organic synthesis. atamankimya.comatamankimya.com The thiol group is a potent nucleophile and can readily participate in reactions to form C-S bonds.
One of the most fundamental reactions of 3-MPA is the nucleophilic attack of its thiolate anion (formed in the presence of a base) on electrophilic carbon centers, such as alkyl halides, to form thioethers. Furthermore, the thiol group can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, a key reaction for extending the carbon chain or introducing new functional groups. atamankimya.com
The thiol moiety can also be oxidized to form a disulfide bridge, creating dimeric structures like 3,3'-thiodipropionic acid. This disulfide linkage is crucial in various chemical and biological contexts. atamankimya.com Additionally, 3-MPA is utilized in multicomponent reactions, for instance, reacting with aldehydes and amines to synthesize substituted 1,3-thiazinan-4-ones, which are heterocyclic structures containing a C-S bond within the ring system. mdpi.com
Acrylic acid serves as a fundamental building block for the propanoic acid backbone. The most direct method for synthesizing the 3-thiopropanoic acid structure is through the conjugate addition of a sulfur nucleophile to the acrylic acid double bond. The industrial synthesis of 3-mercaptopropanoic acid itself relies on the addition of hydrogen sulfide (H₂S) to acrylic acid. atamankimya.comgoogle.com This reaction establishes the core C-S bond at the 3-position of the propanoic acid chain.
Sulfonyl hydrazides are versatile reagents in modern organic synthesis, often serving as precursors to sulfonyl radicals. In the context of forming related structures, sulfonyl hydrazides can be oxidized to generate highly reactive sulfonyl radicals (RSO₂•). These radicals can then add across carbon-carbon double bonds, such as the one in acrylic acid or its derivatives, in a radical addition reaction. This process effectively forms a C-S bond and introduces a sulfonyl group, leading to the formation of β-sulfonylpropanoic acid structures.
The 3-[(methylsulfonyl)thio]propanoic acid molecule contains a thiosulfonate group (-S-SO₂-), specifically a methylsulfonylthio moiety (-S-SO₂CH₃). The introduction of this functional group requires specific synthetic strategies. Thiosulfonates are commonly synthesized via the reaction of a thiol with a sulfonyl chloride. researchgate.net
The most direct and logical approach for introducing the methylsulfonylthio group onto the propanoic acid backbone involves a condensation reaction between 3-mercaptopropanoic acid and methanesulfonyl chloride (CH₃SO₂Cl). This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to deprotonate the thiol, forming a more nucleophilic thiolate anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Alternative methods for thiosulfonate synthesis that could be adapted for this purpose include:
Oxidation of Disulfides: Controlled oxidation of the corresponding disulfide, 3,3'-disulfanediyldipropanoic acid, could potentially yield the thiosulfonate, although controlling the oxidation state to avoid formation of other sulfur oxides can be challenging.
Coupling of Thiols and Sulfonyl Hydrazides: Some modern methods utilize metal catalysts or oxidizing agents to couple thiols directly with sulfonyl hydrazides to form the thiosulfonate S-S bond. organic-chemistry.org
Targeted Synthesis of the this compound Backbone
A targeted synthesis for this compound can be proposed based on established and reliable chemical reactions. The synthesis is best approached in a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 3-Mercaptopropanoic Acid The precursor, 3-mercaptopropanoic acid, is synthesized via the conjugate addition of hydrogen sulfide to acrylic acid. This reaction efficiently creates the required 3-thiopropanoic acid scaffold.
Reaction Scheme for Step 1:
Step 2: Formation of the Thiosulfonate Linkage The synthesized 3-mercaptopropanoic acid is then reacted with methanesulfonyl chloride in the presence of a suitable base. The base deprotonates the thiol, and the resulting thiolate attacks the sulfonyl chloride to form the target molecule, this compound.
Reaction Scheme for Step 2:
This synthetic route is robust, relying on well-understood mechanisms and readily available starting materials, providing a clear and efficient pathway to the desired compound.
Derivatization Reactions of the Carboxylic Acid Functional Group
The carboxylic acid functional group in this compound and its analogs is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and acyl chlorides. These derivatization reactions are essential for modulating the compound's physicochemical properties and for creating conjugates with other molecules.
Common derivatization strategies include:
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a standard method for increasing lipophilicity.
Amide Formation: Coupling the carboxylic acid with a primary or secondary amine forms an amide bond. This reaction often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group.
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then be easily converted into a variety of other derivatives, including esters and amides, under milder conditions.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
The following table summarizes these key derivatization reactions.
| Reaction Type | Reagent(s) | Resulting Functional Group | General Reaction |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC) | Amide (-CONR'R'') | R-COOH + R'R''NH → R-CONR'R'' + H₂O |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol (-CH₂OH) | R-COOH → R-CH₂OH |
Stereoselective Synthesis and Enantiomeric Purity in Analogs
While this compound itself is an achiral molecule, the synthesis of chiral structural analogs, where stereocenters are introduced into the propanoic acid backbone, requires the use of stereoselective methods to control enantiomeric purity. york.ac.uk Chirality is typically introduced by adding substituents at the C-2 or C-3 positions of the backbone.
Key strategies for achieving stereoselectivity include:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids (e.g., cysteine), to construct the chiral backbone. For instance, polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been achieved starting from immobilized cysteine. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor, such as an acrylic acid derivative. du.ac.in The auxiliary directs the stereochemical outcome of a subsequent reaction, such as the conjugate addition of a sulfur nucleophile, and is then removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral thiopropanoic acid analogs, enantioselective Michael addition of thiols to α,β-unsaturated carbonyl compounds is a powerful method. This can be achieved using chiral metal-ligand complexes or through organocatalysis, where small chiral organic molecules catalyze the reaction with high enantioselectivity. nih.govmdpi.com
These advanced synthetic methods are crucial for preparing specific stereoisomers of biologically active analogs, as the pharmacological properties of chiral molecules often depend on their absolute configuration.
Green Chemistry and Sustainable Synthetic Approaches for Sulfonylthiopropanoic Acids
The development of synthetic methodologies for this compound and its structural analogs is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. Research in this area is focused on creating more sustainable pathways to sulfonylthiopropanoic acids, moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste streams.
One of the key areas of focus in the green synthesis of related sulfur-containing propanoic acids is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a promising technique for improving the energy efficiency of organic reactions. For instance, the synthesis of 3-(alkylthio)propanoic acids, which are structural analogs of the target compound, has been successfully achieved using microwave irradiation. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. A study on the microwave-assisted synthesis of various 3-(alkylthio)propanoic acids demonstrated the efficiency of this approach, utilizing ethanol as a relatively benign solvent and sodium hydroxide as a base fao.org.
The choice of solvents and reagents is another critical aspect of green synthetic design. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even solvent-free systems. For example, a clean and economical method for the synthesis of alkanesulfonyl chlorides, which can be precursors to sulfonylthiopropanoic acids, employs bleach as a green oxidizing agent organic-chemistry.org. This process is described as environmentally and worker-friendly, utilizing readily accessible reagents and offering safe operations with easy purification that avoids chromatography organic-chemistry.org.
Furthermore, the development of catalytic methods is a cornerstone of green chemistry, as catalysts can replace the need for stoichiometric reagents, thereby reducing waste. While specific catalytic systems for the direct synthesis of this compound are not yet widely reported, research into related transformations is ongoing.
The following interactive data table summarizes the findings from a study on the microwave-assisted synthesis of 3-(alkylthio)propanoic acid derivatives, illustrating the potential of this green chemistry approach.
Table 1: Microwave-Assisted Synthesis of 3-(Alkylthio)propanoic Acid Derivatives
| Entry | Alkyl Halide | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Bromobutane | 3-(Butylthio)propanoic acid | 10 | 89 |
| 2 | 1-Bromopentane | 3-(Pentylthio)propanoic acid | 10 | 94 |
| 3 | 1-Bromohexane | 3-(Hexylthio)propanoic acid | 10 | 94 |
Data sourced from studies on the synthesis of structural analogs.
These examples highlight the ongoing efforts to incorporate green chemistry principles into the synthesis of sulfonylthiopropanoic acids and their analogs. The focus on microwave-assisted synthesis, greener reagents, and improved reaction conditions demonstrates a commitment to developing more sustainable and environmentally responsible chemical processes. Future research will likely focus on developing direct, catalytic, and highly atom-economical routes to this compound itself.
Chemical Reactivity and Transformation Mechanisms of 3 Methylsulfonyl Thio Propanoic Acid
Nucleophilicity of the Thioether Linkage and its Mechanistic Implications in Organic Reactions
While the term "thioether linkage" typically refers to a C-S-C bond, in the context of 3-[(Methylsulfonyl)thio]propanoic acid, the relevant linkage is the thiosulfonate S-S bond. The chemical nature of the two sulfur atoms in this bond is distinct. The sulfur atom of the methylsulfonyl group is highly oxidized and electrophilic. The other sulfur atom, bonded to the propanoic acid moiety (a sulfenyl sulfur), is also electrophilic and is the primary site of nucleophilic attack. rsc.org This is in contrast to typical thioethers (sulfides), where the sulfur atom is generally nucleophilic due to the polarizability and lone pairs of electrons on the sulfur atom. msu.edumasterorganicchemistry.com
The mechanistic implication is that this compound does not act as a nucleophile through its sulfur bridge, but rather as an electrophilic sulfenylating agent. uantwerpen.be It reacts readily with a variety of nucleophiles, which attack the sulfenyl sulfur atom. uantwerpen.bedntb.gov.ua This results in the cleavage of the S-SO₂ bond and the transfer of the 2-carboxyethylthio group (-S-CH₂CH₂COOH) to the nucleophile. For example, in a reaction with a thiol (R'-SH), the nucleophilic sulfur of the thiol attacks the sulfenyl sulfur of the thiosulfonate, forming a new disulfide and releasing the methanesulfinate (B1228633) anion.
Influence of the Methylsulfonyl Group on Compound Reactivity and Selectivity
The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and plays a critical role in the reactivity and selectivity of the molecule. mdpi.com Its primary influence is the significant polarization of the adjacent S-S bond, rendering the sulfenyl sulfur atom highly electrophilic and susceptible to nucleophilic attack. rsc.org Theoretical calculations on analogous thiosulfonates confirm that the sulfonyl sulfur has a strong positive charge, which inductively draws electron density from the neighboring sulfenyl sulfur, making the latter the preferred site for reaction. rsc.org
This electronic effect leads to high selectivity in reactions. Nucleophiles will selectively attack the sulfenyl sulfur over other potential sites in the molecule. Furthermore, the methylsulfonyl group facilitates these reactions by serving as a good leaving group in the form of the stable methanesulfinate anion (CH₃SO₂⁻). uantwerpen.be This inherent reactivity makes thiosulfonates, including this compound, effective reagents in organic synthesis for the formation of unsymmetrical disulfides. researchgate.net
Cleavage Reactions and Reversible Chemical Transformations (e.g., Retro-Michael Reaction in Analogs)
The most characteristic reaction of this compound is the cleavage of its S-SO₂ bond. This cleavage is readily accomplished by a wide range of soft nucleophiles. Thiols and thiolates are particularly effective, leading to a disulfide exchange-type reaction where the methanesulfinate ion is displaced. msu.edu Hydrolysis, or the nucleophilic attack by water, can also lead to the cleavage of the S-S bond, a reaction of significance in biological systems where enzymes can catalyze the hydrolysis of protein-bound S-thiosulfonates. nih.gov
While the retro-Michael reaction is not a direct transformation of the thiosulfonate group, it serves as a relevant example of a reversible cleavage reaction in thioether-containing analogs. Thioether succinimides, often formed via a Michael addition of a thiol to a maleimide, can undergo a retro-Michael reaction to regenerate the starting thiol and maleimide. This reversibility is a key feature in the design of certain drug delivery systems. For this compound, the primary cleavage of the S-SO₂ bond by nucleophiles like thiols is generally considered irreversible under typical physiological conditions, as the sulfinate is a very stable leaving group.
Reaction Kinetics and Mechanisms Under Varying Environmental Parameters (e.g., pH, Temperature)
The kinetics of reactions involving this compound are significantly influenced by environmental parameters such as pH and temperature. The rate of cleavage by nucleophiles is particularly sensitive to pH, especially when the nucleophile is a thiol.
pH: The nucleophilicity of a thiol is greatly enhanced upon deprotonation to its conjugate base, the thiolate anion (RS⁻). Since the pKa of most thiols is in the range of 8-10, an increase in pH above neutrality will substantially increase the concentration of the more reactive thiolate species, leading to a significant acceleration of the S-SO₂ bond cleavage rate. masterorganicchemistry.com Conversely, under strongly acidic conditions, the concentration of the thiolate is negligible, and the reaction will be much slower. The stability of the thiosulfonate group itself can also be pH-dependent; related thiosulfates can undergo disproportionation under acidic conditions. researchgate.netflinnsci.com Studies on the oxidation of thiosulfate (B1220275) have shown that reaction pathways and product formation are highly dependent on pH. researchgate.netchemrxiv.org
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of nucleophilic attack on the thiosulfonate bond. The degradation of related thiosulfate compounds has been shown to be a thermally activated process. researchgate.net The activation energy for a given reaction determines the extent of this temperature dependence, with higher activation energies leading to a more pronounced rate increase with temperature.
Table 1: Influence of Environmental Parameters on the Rate of Thiosulfonate Cleavage by a Thiol Nucleophile This table presents qualitative predictions based on general chemical principles.
| Parameter | Condition | Effect on Thiolate [RS⁻] | Predicted Reaction Rate |
| pH | Acidic (e.g., pH 4) | Very Low | Very Slow |
| Neutral (e.g., pH 7) | Low | Slow to Moderate | |
| Alkaline (e.g., pH 9) | High | Fast | |
| Temperature | Low (e.g., 10 °C) | No direct effect | Slow |
| Ambient (e.g., 25 °C) | No direct effect | Moderate | |
| Elevated (e.g., 50 °C) | No direct effect | Fast |
Comparative Reactivity Studies with Other Sulfonyl and Thioether Containing Acids
To understand the unique reactivity of this compound, it is useful to compare it with structurally related sulfonyl and thioether-containing acids. The key difference lies in the nature of the sulfur-containing linkage.
3-(Methylthio)propanoic acid (a Thioether): This compound contains a stable C-S-C thioether linkage. The sulfur atom is nucleophilic and can be oxidized to a sulfoxide (B87167) and then a sulfone, or it can be alkylated to form a sulfonium (B1226848) salt. msu.edumasterorganicchemistry.com The C-S bond is strong and not susceptible to cleavage by nucleophiles under normal conditions.
3-(Methylsulfonyl)propanoic acid (a Sulfone): This compound features a C-SO₂-C sulfone linkage. The sulfone group is highly oxidized, and the sulfur atom is electrophilic but generally unreactive toward nucleophilic substitution at the sulfur. The entire group is very stable and chemically inert. mdpi.com The C-SO₂ bond is very strong, and its cleavage requires harsh conditions or specific transition-metal catalysis. mdpi.com The sulfonyl group serves to acidify the α-protons, but the main chain is robust.
This compound (a Thiosulfonate): This molecule is significantly more reactive than its thioether or sulfone analogs due to the S-SO₂ bond. This bond is the "weak link" in the molecule, acting as a potent electrophilic center that is readily cleaved by nucleophiles. uantwerpen.bedntb.gov.ua This reactivity profile makes it a useful tool for sulfenylation reactions. uantwerpen.be
Table 2: Comparative Reactivity of Propanoic Acids with Different Sulfur Linkages
| Compound Name | Key Functional Group | Nature of Sulfur Linkage | Primary Reaction Type | Bond Stability |
| 3-(Methylthio)propanoic acid | Thioether (Sulfide) | C-S-C (Nucleophilic S) | Oxidation; S-Alkylation | High |
| 3-(Methylsulfonyl)propanoic acid | Sulfone | C-SO₂-C (Electrophilic S) | Generally unreactive | Very High |
| This compound | Thiosulfonate | S-SO₂ (Electrophilic S) | Nucleophilic cleavage of S-S bond | Low |
Structure Activity Relationship Sar and Structural Biology of 3 Methylsulfonyl Thio Propanoic Acid Analogs
Conformational Analysis and Molecular Flexibility of the Propanoic Acid Scaffold
The study of different conformations and their associated energy levels is known as conformational analysis. For a simple molecule like propane, the staggered conformation is more stable than the eclipsed conformation due to lower torsional strain. masterorganicchemistry.com When substituents are present, as in 3-[(methylsulfonyl)thio]propanoic acid, the conformational landscape becomes more complex. The relative orientations of the carboxylic acid group, the sulfonylthio moiety, and the hydrogen atoms on the ethyl chain are described by dihedral angles. The stability of different conformers is influenced by a combination of torsional strain, steric hindrance between bulky groups, and intramolecular interactions such as hydrogen bonding. libretexts.org
In a solution, the propanoic acid scaffold of this compound and its analogs will exist as an equilibrium of different conformers. The preference for certain conformations can be influenced by the solvent environment and pH. For instance, in aprotic solvents, some substituted propanoic acids show a preference for a gauche conformation due to intramolecular hydrogen bonding. nih.gov In aqueous environments, intermolecular hydrogen bonding with water molecules would be more prevalent, potentially favoring more extended or trans conformations. The flexibility of the propanoic acid chain allows it to adopt various shapes to fit into a binding pocket of a protein, which is a crucial aspect of its molecular recognition properties.
| Factor | Description | Effect on this compound |
|---|---|---|
| Torsional Strain | The energy cost associated with eclipsing interactions between bonds on adjacent atoms. | Favors staggered conformations where the bulky sulfonylthio and carboxylic acid groups are further apart. |
| Steric Hindrance | Repulsive interactions that occur when atoms or groups are forced into close proximity. | The large methylsulfonyl group will significantly influence the preferred rotational angles to minimize steric clash. |
| Intramolecular Hydrogen Bonding | Hydrogen bonding between the carboxylic acid proton and an acceptor atom within the same molecule. | Possible between the carboxylic acid's hydroxyl group and an oxygen atom of the sulfonyl group, which could stabilize a folded conformation. |
| Solvent Effects | The influence of the surrounding solvent on conformational equilibrium. | Polar solvents like water will compete for hydrogen bonds, potentially disrupting intramolecular bonds and favoring more extended conformations. |
Impact of Sulfonyl and Thioether Modifications on Molecular Recognition
The sulfonyl group (–SO₂–) is a strong hydrogen bond acceptor due to its two polarized oxygen atoms. This allows it to form strong hydrogen bonds with donor groups in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine (B10760008), or histidine. researchgate.net The geometry of the sulfonyl group is tetrahedral, and the S=O bonds are highly polar. This group is also a bioisostere of other functionalities like the acyl group, and its inclusion in a molecule can impart specific conformational constraints. researchgate.net The sulfonamide group, a close relative of the sulfonyl group, is a prevalent pharmacophore in medicinal chemistry, highlighting the importance of the sulfonyl moiety in drug-receptor interactions. nih.gov
Modifications to these groups can have a profound impact on biological activity. For example, oxidation of the thioether to a sulfoxide (B87167) or sulfone (as is present in the methylsulfonyl group) dramatically increases its polarity and hydrogen bonding capacity. Such modifications are a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.
| Functional Group | Key Interactions | Potential Impact on Binding Affinity |
|---|---|---|
| Methylsulfonyl (–SO₂CH₃) | Strong hydrogen bond acceptor; dipole-dipole interactions. | Can significantly enhance binding affinity if the target has appropriately positioned hydrogen bond donors. |
| Thioether (–S–) | Hydrophobic interactions; van der Waals forces; potential metal coordination. | Contributes to binding in hydrophobic pockets and can be crucial for selectivity. |
Rational Design Principles for Modulating Molecular Interactions based on Structural Insights
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the structure and function of the biological target. For a molecule like this compound, several principles of rational design can be applied to modulate its interactions with a target, such as an enzyme.
One key strategy is structure-based design , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. With this information, analogs of this compound can be designed to optimize interactions with the binding site. For example, if the binding pocket contains a hydrogen bond donor that is not optimally interacting with the sulfonyl group, the propanoic acid chain could be lengthened or shortened to improve this interaction.
Another principle is the use of bioisosteric replacement . The carboxylic acid group, for instance, is a key pharmacophoric element in many drugs, but it can also lead to poor pharmacokinetic properties. nih.gov Bioisosteres of carboxylic acids, such as tetrazoles or acylsulfonamides, could be substituted to improve properties like membrane permeability while maintaining the crucial interactions with the target. acs.orgresearchgate.net Similarly, the methyl group on the sulfonyl moiety could be replaced with other groups to probe for additional binding interactions or to alter the compound's solubility.
Pharmacophore modeling can also be employed. A pharmacophore model defines the essential spatial arrangement of functional groups necessary for biological activity. By identifying the key features of this compound that are crucial for its activity, new molecules can be designed that retain these features while having improved drug-like properties.
The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction. nih.gov Knowledge of the target enzyme's mechanism could guide the modification of this compound to create a potent transition-state analog inhibitor.
Influence of the Propanoic Acid Backbone on Overall Molecular Geometry and Interaction Profiles
The three-carbon chain of the propanoic acid allows for a greater degree of conformational freedom compared to a shorter acetic acid backbone. This flexibility can be advantageous, as it allows the molecule to adopt a conformation that is complementary to the binding site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single conformation upon binding.
The carboxylic acid group itself is a crucial interaction point. It is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine and lysine in a receptor. unina.it The ability of the propanoic acid backbone to orient this carboxylate group correctly is fundamental to its biological activity.
Advanced Computational and Theoretical Studies of 3 Methylsulfonyl Thio Propanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-[(Methylsulfonyl)thio]propanoic acid, DFT calculations are employed to optimize the molecular geometry, determine electronic energies, and map the distribution of electrons.
Detailed research findings from DFT studies on analogous sulfur-containing molecules reveal key electronic characteristics. mdpi.comrsc.org Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31+G(d,p), are commonly used to model these systems accurately. nih.gove3s-conferences.orgresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, indicating the molecule is more likely to undergo chemical reactions.
The Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, visualizes the charge distribution on the molecule. For this compound, the MEP would highlight electron-rich regions (negative potential), such as around the oxygen atoms of the carboxyl and sulfonyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), likely near the acidic proton of the carboxyl group, indicate sites for nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species. mdpi.com
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -7.5 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment. researchgate.net
For this compound, MD simulations can explore its vast conformational landscape. The molecule possesses several rotatable bonds, leading to numerous possible three-dimensional arrangements (conformers). Simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and ability to bind to biological targets. jeeadv.ac.inchemtube3d.com
Furthermore, MD simulations are essential for studying solvent effects. The behavior of a molecule can change dramatically in different solvents. By explicitly including solvent molecules (such as water, using models like TIP3P) in the simulation box, MD can model how the solvent interacts with the solute. nih.gov For this compound, simulations in an aqueous environment would reveal how water molecules form hydrogen bonds with the carboxyl and sulfonyl groups, stabilizing certain conformations and influencing the acidity of the carboxylic proton.
Quantum Chemical Descriptors and Their Correlation with Reactivity and Interaction Potentials
Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various aspects of a molecule's electronic structure and reactivity. rasayanjournal.co.in These descriptors provide a quantitative basis for understanding and predicting chemical behavior.
Key descriptors for this compound would include:
Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies, these relate to the ease of removing or adding an electron, respectively.
Electronegativity (χ) : The negative of the chemical potential, it measures the molecule's ability to attract electrons.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. Softer molecules are generally more reactive. rasayanjournal.co.in
Electrophilicity Index (ω) : This global reactivity index quantifies the propensity of a species to accept electrons. researchgate.net
These descriptors can be correlated with experimental reactivity data. For instance, a higher electrophilicity index for the thiosulfonate group would suggest it is a prime target for nucleophilic attack by biological thiols, a key reaction for many thiosulfonate-containing compounds. nih.gov In QSAR studies, these descriptors are fundamental for building predictive models of biological activity. acs.orgresearchgate.net
| Descriptor | Definition | Predicted Implication for this compound |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Moderate hardness suggests a balance between stability and reactivity. |
| Electronegativity (χ) | (I + A) / 2 | High electronegativity indicates a strong tendency to attract electrons. |
| Electrophilicity (ω) | χ² / (2η) | A significant electrophilicity index points to susceptibility to nucleophilic attack, especially at the sulfur atoms. nih.gov |
Molecular Docking and Protein-Ligand Interaction Profiling for Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For this compound, docking studies would involve screening the compound against a library of protein structures to identify potential binding partners. The thiosulfonate group is known to react with cysteine residues in proteins, suggesting that enzymes with active-site cysteines could be primary targets. researchgate.net Docking algorithms would place the molecule into the active site of these proteins in various poses and use a scoring function to estimate the binding affinity for each pose.
Successful docking simulations can reveal a detailed interaction profile. For example, the carboxylate group of the molecule could form strong hydrogen bonds or ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine. nih.govlibretexts.org The methylsulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. nih.gov Hydrophobic parts of the molecule would likely engage in van der Waals interactions with nonpolar residues. nih.govresearchgate.net This detailed profiling helps in understanding the specificity of the interaction and provides a foundation for designing more potent and selective analogues.
Analysis of Noncovalent Interactions: Hydrogen Bonding, Electrostatic Potentials, and Van der Waals Forces
Noncovalent interactions are critical for molecular recognition, protein folding, and the stability of ligand-receptor complexes. wikipedia.orgmhmedical.com While weaker than covalent bonds, their cumulative effect is substantial. Computational methods allow for a detailed analysis of these forces.
For this compound, several types of noncovalent interactions are significant:
Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the sulfonyl oxygens are strong acceptors. These interactions are crucial for its solubility in polar solvents and for binding to biological targets. acs.org
Electrostatic Interactions : These include ion-ion, dipole-dipole, and ion-dipole interactions, governed by the charge distribution visualized by the MEP. libretexts.org The polar nature of the sulfonyl and carboxyl groups makes these interactions significant.
Van der Waals Forces : These include London dispersion forces, which are present between all molecules and are particularly important for the interactions of the molecule's nonpolar alkyl chain. libretexts.orgnih.gov
Sulfur-centered Interactions : The sulfur atoms in the thiosulfonate group can participate in specific noncovalent interactions known as sulfur bonds or chalcogen bonds, where the electropositive region on the sulfur atom (a σ-hole) interacts with a Lewis base like an oxygen or nitrogen atom. acs.orgnih.govresearchgate.net
Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to quantify and visualize these weak interactions, providing deeper insight into the forces that govern the molecule's structure and interactions. mdpi.comresearchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Compound Design and Optimization
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to build models that correlate a compound's chemical structure with its biological activity. nih.gov These approaches are instrumental in optimizing lead compounds in drug discovery.
A QSAR study on derivatives of this compound would begin by synthesizing or computationally generating a library of related compounds with varied structural features. For each compound, a set of molecular descriptors (including quantum chemical descriptors, topological indices, and physicochemical properties) would be calculated. nih.govmdpi.com
These descriptors would then be used as independent variables in a statistical model (e.g., multiple linear regression) to predict an observed biological activity (the dependent variable), such as the inhibition of a target enzyme. nih.gov A robust QSAR model can identify which molecular properties are most influential for the desired activity. nih.gov For example, a model might reveal that increasing the electrophilicity of the thiosulfonate group while maintaining a certain partition coefficient (logP) leads to enhanced potency. This knowledge can then guide the rational design of new, more effective derivatives, accelerating the optimization process. nih.gov
Mechanistic Investigations of 3 Methylsulfonyl Thio Propanoic Acid Interactions with Biological Systems
Exploration of Enzymatic Targets and Binding Modes
Cyclooxygenase (COX) Isozyme Interaction Profiles and Selectivity Mechanisms
No studies were identified that specifically investigated the interaction of 3-[(Methylsulfonyl)thio]propanoic acid with cyclooxygenase (COX) isozymes. Consequently, data regarding its inhibition profile, potency (e.g., IC50 values), and selectivity for COX-1 versus COX-2 are not available. The molecular mechanisms that would govern such selectivity, including specific binding modes within the active sites of the COX isozymes, remain uncharacterized for this particular compound.
Interactions with Other Sulfur-Metabolizing Enzymes
Information regarding the interaction of This compound with other sulfur-metabolizing enzymes is not available in the reviewed scientific literature.
Molecular Mechanisms of Receptor Binding and Activation
There is no available research detailing the binding and activation of specific cellular receptors by This compound .
Role in Modulating Specific Cellular Signaling Pathways at a Molecular Level
No studies were found that elucidate the role of This compound in modulating any specific cellular signaling pathways at a molecular level.
Bio-conjugation Strategies and the Design of Molecular Probes
There is no information available in the scientific literature concerning the use of This compound in bio-conjugation strategies or as a scaffold for the design of molecular probes.
Potential Research Applications Beyond Biological Interactions
Applications in Agrochemical Design and Formulation Research
The inherent chemical functionalities of 3-[(Methylsulfonyl)thio]propanoic acid suggest its potential utility in the field of agrochemical research. The presence of both a carboxylic acid and a methylsulfonylthio group allows for a range of chemical modifications that could be leveraged to design new active ingredients or formulation aids. The carboxylic acid group can be converted into esters or amides, which can alter the solubility, stability, and uptake of a potential agrochemical by plants or pests.
While specific studies detailing the direct use of this compound as a primary active ingredient in commercial pesticides or herbicides are not prominent in publicly available research, its structural components are relevant to agrochemical design. The development of novel agrochemicals often involves the synthesis of molecules that can interact with specific biological pathways in target organisms. The unique combination of functional groups in this compound makes it a candidate for investigation in the synthesis of new agricultural products.
Integration into Novel Material Science Constructs and Functional Polymers
In the realm of material science, the bifunctional nature of this compound presents opportunities for its use as a monomer or a modifying agent in the creation of functional polymers. The carboxylic acid can participate in polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. The sulfur-containing side chain could then impart specific properties to the resulting polymer.
The methylsulfonylthio group could influence the polymer's thermal stability, refractive index, or its affinity for metal surfaces, making it potentially useful for specialized coatings, adhesives, or composite materials. Although extensive research documenting the integration of this compound into specific functional polymers is not widely available, its structure is analogous to other bifunctional monomers used to create materials with tailored properties. Further investigation into its polymerization behavior and the characteristics of the resulting materials could reveal novel applications. frontiersin.org
Role as Chemical Probes or Key Intermediates in the Synthesis of Complex Molecules
The most clearly documented application of this compound is in the field of chemical synthesis, where it serves as both a specialized chemical probe and a valuable intermediate. frontiersin.orgcymitquimica.com
As a chemical probe, the compound is also known by the synonym 2-Carboxyethyl Methanethiosulfonate (MTSCE). hoelzel-biotech.commdpi.comresearchgate.net Methanethiosulfonate (MTS) reagents are a class of compounds known to react specifically and rapidly with sulfhydryl groups, such as those found in the cysteine residues of proteins. mdpi.comresearchgate.net This reactivity allows MTSCE to be used as a probe to identify and modify accessible cysteine residues, which is a valuable technique for studying protein structure, function, and topology. frontiersin.orgmdpi.comresearchgate.net For instance, it has been utilized in proteomics for the alkylation of cysteine residues following their reduction, a crucial step in protein sample preparation for analysis. frontiersin.org
As a key synthetic intermediate, this compound has been used in the preparation of complex, biologically active molecules. cymitquimica.com A notable example is its use in the synthesis of a piperazine-2-one derivative designed to act as an antagonist to the Smoothened (SMO) receptor. cymitquimica.com This receptor is a critical component of the Hedgehog signaling pathway, and its inhibition is a therapeutic strategy for certain types of cancer. cymitquimica.com In this synthesis, the carboxylic acid group of this compound is activated and reacted with a piperazine-2-one core to form the final active compound. cymitquimica.com
Below is a data table summarizing the properties of this compound.
| Property | Value |
| Chemical Formula | C4H8O4S2 frontiersin.org |
| CAS Number | 92953-12-3 frontiersin.org |
| Molecular Weight | 184.24 g/mol |
| Synonyms | 3-(Methylsulfonylthio)propionic acid, 2-Carboxyethyl Methanethiosulfonate (MTSCE) frontiersin.org |
| Melting Point | 44-48°C |
The following table outlines the synthetic utility of the compound as a key intermediate.
| Reaction | Reactant(s) | Role of this compound | Product |
| Synthesis of SMO Antagonist | 1-(4-chloro-3-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperazin-2-one | Acylating agent | 1-(4-chloro-3-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(3-(methylsulfonyl)propanoyl)piperazine-2-one cymitquimica.com |
Analytical and Spectroscopic Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for the detailed structural analysis of "3-[(Methylsulfonyl)thio]propanoic acid". While specific experimental spectra for this compound are not widely published in publicly accessible literature, its structure can be predicted based on the well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by analogy with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of "this compound" is expected to show three distinct signals corresponding to the different proton environments in the molecule.
Methyl (CH₃) Protons: The three protons of the methylsulfonyl group (CH₃SO₂) are chemically equivalent and would appear as a sharp singlet. The strong electron-withdrawing nature of the two adjacent oxygen atoms would shift this signal downfield, likely in the range of 3.0-3.5 ppm.
Methylene (CH₂) Protons: The two methylene groups adjacent to the sulfur atom and the carbonyl group (-S-CH₂-CH₂-COOH) are chemically distinct. They would appear as two triplets due to spin-spin coupling with each other. The CH₂ group attached to the sulfur is expected to resonate at a slightly lower chemical shift (around 2.8-3.2 ppm) than the CH₂ group adjacent to the carboxylic acid (around 2.6-3.0 ppm).
Carboxylic Acid (COOH) Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a significantly downfield position, typically in the range of 10-13 ppm. The exact chemical shift and broadness of this peak can be influenced by the solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃-SO₂ | 3.0 - 3.5 | Singlet |
| -S-CH₂- | 2.8 - 3.2 | Triplet |
| -CH₂-COOH | 2.6 - 3.0 | Triplet |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the different carbon environments.
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and would appear at the lowest field, typically in the range of 170-180 ppm.
Methylene Carbons (-CH₂-): The two methylene carbons would have distinct chemical shifts. The carbon atom attached to the sulfur would likely be in the range of 30-40 ppm, while the carbon adjacent to the carbonyl group would be slightly more deshielded, appearing in a similar range.
Methyl Carbon (CH₃-): The methyl carbon of the methylsulfonyl group would appear at a characteristic chemical shift, likely in the range of 40-50 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 180 |
| -S-CH₂- | 30 - 40 |
| -CH₂-COOH | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by the following absorption bands:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. docbrown.info
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak would be observed around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid. docbrown.info
S=O Stretch (Sulfonyl Group): The methylsulfonyl group would give rise to two characteristic strong stretching vibrations for the S=O double bonds. These are expected to appear as asymmetric and symmetric stretching bands, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
C-H Stretch: Absorptions due to C-H stretching in the methyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹. docbrown.info
C-S Stretch: A weaker absorption band for the C-S stretch may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl | S=O Symmetric Stretch | 1120 - 1160 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For "this compound" (molecular formula C₄H₈O₄S₂), the expected molecular weight is approximately 184.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 184. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:
Loss of the carboxyl group (-COOH): A fragment ion at m/z 139 ([M-45]⁺) could be observed.
Loss of the methylsulfonyl group (-SO₂CH₃): A fragment at m/z 105 ([M-79]⁺) is possible.
Cleavage of the C-S bond: This could lead to various fragment ions, including [CH₃SO₂S]⁺ at m/z 111 and [CH₂CH₂COOH]⁺ at m/z 73.
McLafferty rearrangement: If applicable, this could lead to the formation of a radical cation of acrylic acid at m/z 72.
The exact fragmentation will depend on the ionization method used (e.g., EI, ESI, CI). For a related compound, 3-(methylthio)propanoic acid, the NIST WebBook of Chemistry lists prominent peaks in its mass spectrum which can serve as a reference for the fragmentation of the propanoic acid backbone. nist.gov
Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses
Chromatographic techniques are essential for the purification and purity assessment of "this compound" in a research setting.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly suitable method for analyzing the purity of this polar, acidic compound.
Stationary Phase: A C18 or C8 column would be appropriate, providing a nonpolar stationary phase.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid and improve peak shape) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any impurities.
Detection: UV detection would be effective, as the carbonyl group of the carboxylic acid provides a chromophore. The detection wavelength would typically be set in the range of 210-220 nm.
The purity of a synthesized batch of "this compound" can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used for the semi-preparative or preparative purification of the compound from a reaction mixture. Research on similar compounds, such as the separation of stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrates the utility of RP-HPLC for analyzing compounds with a methylsulfonyl group. nih.gov
Gas Chromatography (GC)
Direct analysis of the free carboxylic acid by GC can be challenging due to its low volatility and potential for thermal decomposition. Therefore, derivatization is often necessary. The carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. After derivatization, a polar capillary column would be suitable for separation. While no specific GC methods for "this compound" are documented, methods for the related 3-(methylthio)propanoic acid are available and could be adapted. nist.gov
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide invaluable information about the bond lengths, bond angles, and conformation of "this compound" in the solid state.
If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The preferred spatial arrangement of the propanoic acid chain and the methylsulfonylthio group.
Intermolecular Interactions: The presence and nature of intermolecular forces, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers. Other weaker interactions, such as C-H···O contacts involving the sulfonyl oxygens, could also be identified.
To date, there are no published crystal structures for "this compound" in the Cambridge Structural Database (CSD). The acquisition of such data would significantly contribute to a more complete understanding of its solid-state properties.
Future Research Directions and Emerging Avenues
Development of Novel and Efficient Synthetic Routes for Targeted Analogs
The future synthesis of analogs of 3-[(Methylsulfonyl)thio]propanoic acid will prioritize efficiency, stereoselectivity, and diversity. A key area of development is the creation of more direct and atom-economical routes to introduce the methylsulfonylthio moiety. Current strategies often involve multi-step processes that can be time-consuming and generate significant waste.
Future synthetic approaches may include:
Catalytic Thiolation and Sulfonylation: Developing novel catalysts that can facilitate the direct and selective introduction of both sulfur functionalities onto the propanoic acid backbone would represent a significant leap forward.
Flow Chemistry: Utilizing microreactor technology can enable better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and safer handling of reactive intermediates.
Enzymatic Synthesis: Biocatalysis offers the potential for highly specific and stereoselective transformations under mild conditions, which is particularly important for creating chiral analogs with defined biological activities.
A convenient method for preparing a range of 3-(heterocyclylsulfonyl)propanoic acids involves a multi-step process. researchgate.net Initially, chlorosulfonates are formed by reacting heterocycles with sulfonating and chlorinating agents. researchgate.net These are then converted into sodium sulfinates. researchgate.net The sulfinates are subsequently treated with acrylic acid to produce sulfonylpropionates, which serve as versatile starting materials for a variety of carboxamide derivatives. researchgate.net This approach allows for the generation of a large library of novel compounds with good yields and high purity. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Conventional Batch Synthesis | Multi-step reactions performed in standard laboratory glassware. Often involves isolation and purification of intermediates. | Well-established procedures; suitable for small-scale synthesis. | Can be time-consuming, lower yields, potential for side reactions and byproducts. atamankimya.com |
| Catalytic Methods | Use of transition metal or organocatalysts to facilitate specific bond formations, such as C-S bonds. | Higher efficiency, greater selectivity, potential for asymmetric synthesis. | Catalyst cost and sensitivity, removal of catalyst from the final product. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. | Precise control over reaction conditions, enhanced safety, scalability, and potential for automation. openmedicinalchemistryjournal.com | Initial setup cost, potential for clogging, requires specialized equipment. |
| Biocatalysis/Enzymatic Synthesis | Use of enzymes to catalyze specific chemical transformations. | High stereoselectivity and regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Leveraging Machine Learning and Artificial Intelligence in Compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel analogs of this compound. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the entire drug discovery pipeline. mdpi.comnih.gov
Key applications of AI/ML in this context include:
Virtual Screening: AI algorithms can screen massive virtual libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This significantly reduces the time and cost associated with high-throughput screening. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the models with specific parameters (e.g., high binding affinity, low toxicity), researchers can generate novel analogs of this compound tailored for a particular application.
Property Prediction: ML models can be trained to accurately predict the physicochemical properties, bioactivity, and toxicity of potential drug candidates. nih.govmdpi.com This allows for the early identification and elimination of compounds with unfavorable characteristics, improving the success rate of drug development programs. mdpi.com The Simplified Molecular Input Line Entry System (SMILES), which represents a compound's structure as a string of symbols, is widely used in these ML applications for lead identification and virtual screening. mdpi.com
| AI/ML Technique | Application in Compound Design | Expected Outcome |
|---|---|---|
| Deep Neural Networks (DNNs) | Predicting binding affinity and quantitative structure-activity relationships (QSAR). openmedicinalchemistryjournal.com | More accurate identification of potent lead compounds. |
| Generative Adversarial Networks (GANs) | Designing novel molecular structures with optimized properties. mdpi.com | Creation of innovative analogs that are not present in existing databases. |
| Support Vector Machines (SVMs) | Classifying compounds as active or inactive against a biological target. mdpi.com | Efficient filtering of large compound libraries to prioritize experimental testing. mdpi.com |
| Recurrent Neural Networks (RNNs) | Analyzing sequential data like SMILES strings for de novo drug design. mdpi.com | Generation of valid and novel chemical structures with desired characteristics. |
Exploring Multitarget Ligand Design Strategies for Enhanced Specificity
Many complex diseases involve multiple biological pathways and targets. The "one molecule, one target" paradigm is often insufficient for treating such conditions. Multitarget ligand design, which aims to create single molecules that can interact with two or more distinct biological targets, is an emerging strategy to address this complexity. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. openmedicinalchemistryjournal.com
For analogs of this compound, a multitarget approach could involve designing molecules that simultaneously inhibit two related enzymes in a disease pathway or that target both a primary protein and a secondary protein involved in off-target effects. Computational methods are crucial for this strategy, helping to identify shared binding features across different targets and to design ligands that can effectively engage with multiple sites. openmedicinalchemistryjournal.com A successful multitarget ligand might form strong hydrogen bonds with the backbone of different target proteins, as backbone interactions are less susceptible to mutations that cause drug resistance. openmedicinalchemistryjournal.com
Expanding Applications in Diverse Chemical and Biological Fields through Interdisciplinary Research
The unique chemical properties of the this compound scaffold suggest its potential utility extends beyond a single application. Interdisciplinary research is crucial for unlocking this potential.
Emerging areas for application include:
Materials Science: The thiol group in derivatives of this compound can be used to anchor molecules to metal surfaces, suggesting applications in the development of corrosion inhibitors or functionalized nanoparticles. atamankimya.com Thiol-containing compounds are also used to stabilize polymers and plastics against oxidative degradation. atamankimya.com
Biochemical Probes: The ability of thiol-containing molecules to interact with specific enzymes makes them valuable tools for studying biochemical pathways and enzyme mechanisms. atamankimya.com
Agrochemicals: The structural motifs present in this compound could be adapted to create new pesticides or herbicides with novel modes of action.
Therapeutics: Beyond a single target, related sulfur-containing compounds have shown a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties, suggesting broad therapeutic potential for novel derivatives. mdpi.com
Collaborations between synthetic chemists, computational biologists, materials scientists, and pharmacologists will be essential to fully explore and exploit the versatility of this compound and its future generations of analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Methylsulfonyl)thio]propanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, introducing the methylsulfonylthio group can be achieved by reacting 3-mercaptopropanoic acid with methylsulfonyl chloride under basic conditions (e.g., KOH in methanol). Purification via liquid-liquid extraction and recrystallization is recommended. Characterization by H/C-NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : Confirm functional groups (e.g., methylsulfonylthio at δ ~3.3 ppm for H).
- FT-IR : Identify S=O stretches (~1350–1160 cm).
- HPLC-MS : Assess purity and detect trace impurities.
Cross-validate with reference standards and literature data to resolve discrepancies .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., N). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC to detect hydrolysis of the sulfonylthio group .
Advanced Research Questions
Q. How does the methylsulfonylthio group influence the compound’s reactivity compared to other thio derivatives (e.g., methylthio or sulfonyl analogs)?
- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group enhances electrophilicity at the sulfur atom. Comparative kinetic studies using nucleophiles (e.g., amines or thiols) under controlled pH can quantify reactivity differences. Density functional theory (DFT) calculations further elucidate electronic effects .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from isotopic impurities or solvent effects. Reproduce experiments using deuterated solvents (e.g., DO vs. CDCl) and compare with databases like NIST Chemistry WebBook. Collaborative inter-laboratory validation ensures data reproducibility .
Q. What in vitro assays are suitable for evaluating its biological activity, and how do results compare to structurally similar compounds?
- Methodological Answer : Screen against target enzymes (e.g., cysteine proteases) using fluorogenic substrates. Compare IC values with analogs like 3-(methylthio)propanoic acid. Molecular docking studies (e.g., AutoDock Vina) predict binding interactions, validated by surface plasmon resonance (SPR) .
Q. How can metabolic pathways of this compound be tracked in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
